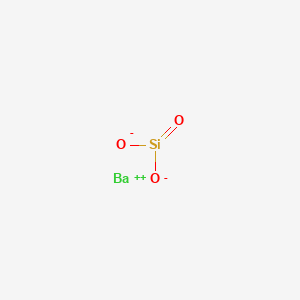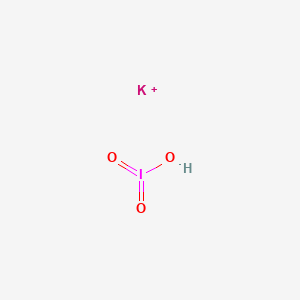
Silicic acid, barium salt
説明
Synthesis Analysis
The synthesis of silicic acid, barium salt involves the condensation of silicic acid under the influence of water-soluble polymers . The condensation of silicic acid in aqueous medium is a two-step reaction, i.e., hydrolysis followed by condensation . In the first step, sodium silicate reacts with water in the presence of an acid to form silicic acid and a sodium salt, followed by polycondensation, delivering a silica gel as the final product .Molecular Structure Analysis
The molecular formula of silicic acid, barium salt is BaO3Si . It is orthorhombic with unit-cell dimensions of a = 5.6182 (5)?, b = 12.445 (1), c = 4.5816 ? . It is dimorphic with α-BaSiO3 stable below about 990°C but forms β-BaSiO3 above 1000°C .Chemical Reactions Analysis
Silicic acids can be seen as hydrated forms of silica, namely 2 H2xSiOx+2 = SiO2· (H2O)x . Indeed, in concentrated solutions, silicic acids generally polymerize and condense, and ultimately degrade to silicon dioxide and water . The intermediate stages may be very thick liquids or gel-like solids .Physical And Chemical Properties Analysis
Silicic acid, barium salt has a molecular weight of 213.41100 and a density of 3.700 . It has a melting point of 1420°C . It is insoluble in water.科学的研究の応用
Microwave Applications
Barium silicate, specifically barium titanium silicate (Ba2TiSi2O8), has been evaluated for its dielectric properties for microwave applications . The material demonstrated stable permittivity with temperature and a dielectric loss less than 1 . It was found to be a suitable candidate for devices operating in the Radiofrequency (RF) and Microwave (MW) regions .
Dielectric Resonator Antenna
The same study also simulated the operation of barium titanium silicate as a Dielectric Resonator Antenna (DRA) . The material showed a reflection coefficient below -10 dB, a realized gain of 6.739 dBi, a bandwidth of 452.96 MHz, and a radiation efficiency around 100% . These results indicate potential use in microwave operating devices .
Nucleation Pathways in Glasses
Barium silicate glasses have been studied for their nucleation pathways . Both experimental and computer modeling studies, including Monte Carlo and molecular dynamics approaches, were used to analyze the thermodynamic and kinetic contributions to the nucleation landscape in barium silicate glasses . The studies indicated that a silica-rich core plays a dominant role in the nucleation process .
Industrial Applications
In its elemental form, barium is a soft, silvery-gray metal . It has industrial applications as a “getter,” or unwanted gas remover, for vacuum tubes, and as an additive to steel and cast iron . Barium is also alloyed with silicon and aluminum in load-bearing alloys .
Construction and Insulation
Portland clinker, or Portland cement, is used for construction purposes or for insulation and special applications . One of these special applications could be shielding different types of radiation by making use of the content of barium ions .
Radiation Shielding
As mentioned above, the content of barium ions in Portland cement could be used for shielding different types of radiation . This could be a potential application in environments where radiation protection is necessary .
Safety and Hazards
将来の方向性
The sol–gel process, which involves the condensation of silicic acid, is a reliable methodology to produce high-grade porous materials . This process opens up new vistas for the development of novel materials and applications in the biomedical and process industries . The biomimetic condensation processes are of particular interest .
作用機序
Target of Action
Barium silicate primarily targets the structural components of various materials, particularly in the glass industry . It plays a crucial role in the nucleation process, where a silica-rich core is dominant .
Mode of Action
Barium silicate interacts with its targets through a process known as nucleation. Nucleation is generally viewed as a structural fluctuation that passes a critical size to eventually become a stable emerging new phase . The interaction of barium silicate results in changes in cluster composition and competing pathways to the new phase .
Biochemical Pathways
The biochemical pathways affected by barium silicate primarily involve the thermodynamic and kinetic contributions to the nucleation landscape in barium silicate glasses . Both experimental and computer modeling studies have been used to understand the cluster composition and pathways .
Pharmacokinetics
In silico physicochemical and pharmacokinetics analyses have been done on compounds synthesized using barium silicate nanoparticles .
Result of Action
The result of barium silicate’s action is the formation of unique crystal architectures with morphologies and textures resembling those typically displayed by biogenic minerals . These so-called biomorphs are composed of uniform elongated carbonate nanoparticles that are arranged according to a specific order over mesoscopic scales .
Action Environment
Environmental factors can influence the action, efficacy, and stability of barium silicate. For instance, the presence of silica affects the carbonate crystallization process from the very beginning, eventually arresting growth on the nanoscale by cementation of BaCO3 particles within a siliceous matrix . Additionally, the presence of barium in the environment can lead to potential human exposure .
特性
IUPAC Name |
barium(2+);dioxido(oxo)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Ba.O3Si/c;1-4(2)3/q+2;-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMOQPOVBDRFNIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-][Si](=O)[O-].[Ba+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
BaSiO3, BaO3Si | |
| Record name | barium metasilicate | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Silicic acid, barium salt | |
CAS RN |
12650-28-1, 13255-26-0 | |
| Record name | Silicic acid, barium salt | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012650281 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Silicic acid (H2SiO3), barium salt (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013255260 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Silicic acid, barium salt | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Barium metasilicate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.936 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Silicic acid, barium salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.484 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: What is the molecular formula of barium silicate?
A1: The molecular formula of barium silicate can vary depending on the stoichiometry. Common forms include dibarium silicate (Ba2SiO4) and barium metasilicate (BaSiO3).
Q2: What are the spectroscopic characteristics of barium silicate?
A2: [] Raman spectroscopy and 29Si MAS NMR are valuable tools to characterize barium silicates. The mean Qn mode frequencies (νQn ± 1σ) in Raman spectra are at 828 (±14) cm-1 for Q0, 905 (±22) cm-1 for Q1, 994 (±26) cm-1 for Q2, and 1068 (±18) cm-1 for Q3 units. [] These values can differ for hetero-connected phases compared to homo-connected ones.
Q3: What are the applications of barium silicate in material science?
A3: Barium silicate finds applications in various fields, including:
- Additive manufacturing: As a filler in resin nanoceramics (RNCs) for improved mechanical properties like compressive strength and fracture toughness. [, ]
- High-temperature applications: Barium silicate glasses exhibit high-temperature stability and are used as sealants in solid oxide fuel cells (SOFCs). [, , ]
- Optical applications: Barium silicate glasses doped with rare-earth ions like Eu3+ are used in optical amplifiers and fiber lasers. []
- Electronics: Thin films of barium silicate serve as diffusion barrier layers in electronic devices, particularly in the fabrication of superconducting YBaCuO thin films on silicon substrates. []
Q4: How does the barium/silicon ratio influence the properties of barium silicate ceramics?
A4: The Ba/Si ratio significantly affects the dielectric properties, particularly the temperature coefficient of resonant frequency (τf). Increasing structural complexity tends to shift τf from negative to positive values. [] This allows for tailoring the dielectric properties for specific applications.
Q5: How does barium silicate interact with silicon substrates at high temperatures?
A5: At high temperatures, barium silicate reacts with silicon substrates to form Ba2SiO4 layers. [] This reaction is crucial in determining the diffusion barrier capabilities of barium silicate thin films used in electronic devices.
Q6: How does the addition of barium silicate affect the properties of 3Y-TZP ceramics?
A6: Adding barium silicate glass to 3-mol%-yttria-stabilized zirconia (3Y-TZP) significantly reduces flow stress at high temperatures (1300-1500 °C), enhancing superplasticity. This effect is attributed to the intergranular amorphous phases formed by barium silicate. []
Q7: What is the role of barium silicate in fresnoite glass-ceramics?
A7: In fresnoite (Ba2TiSi2O8) glass-ceramics, barium silicate phases like BaSi2O5 and BaSiO3 can form alongside the main fresnoite phase. These phases exhibit distinct cathodoluminescence properties compared to fresnoite. []
Q8: How does CMAS (calcium-magnesium-aluminosilicate) affect barium silicate at high temperatures?
A8: At high temperatures (1300°C), molten CMAS readily infiltrates barium silicate materials, reacting to form a columnar apatite phase, Ca2Er8(SiO4)6O2. [] This interaction highlights the susceptibility of barium silicate to corrosion by molten silicates at elevated temperatures.
Q9: What methods are used to synthesize barium silicate glasses?
A9: Barium silicate glasses can be prepared by various methods, including:
- Sol-gel process: A versatile route offering better control over composition and homogeneity, even at lower processing temperatures. []
Q10: How does milling affect the sintering and foaming behavior of barium silicate glass powders?
A10: Milling significantly impacts the sintering and foaming of barium silicate glass powders. Prolonged milling, regardless of the milling atmosphere (Ar, N2, air, CO2), leads to increased foaming during sintering. This is attributed to the trapping of carbonaceous species on the powder surface. [, ] Milling in water or HCl can minimize foaming.
Q11: Can red mud be used as a source for synthesizing barium silicates?
A11: Yes, a process utilizing BaO-Na2CO3 sintering can recover valuable elements like aluminum and sodium from red mud. This process involves the formation of insoluble di-barium silicate (Ba2SiO4) or sodium barium silicate (Na2BaSiO4), depending on the Ba/Si ratio. []
Q12: How does radiation affect the structure of barium silicate glasses?
A12: Gamma radiation induces defects in barium silicate glasses, leading to the formation of color centers. The intensity and position of absorption bands associated with these defects are influenced by the BaO content. [] Studying these changes provides insight into radiation-induced structural modifications in the glass.
Q13: How is molecular dynamics modeling used to study barium silicate glasses?
A13: Molecular dynamics simulations provide valuable insights into the atomic structure of barium silicate glasses. These simulations help analyze short-range order (coordination numbers, bond lengths), medium-range order (network connectivity), and long-range order (phase separation) within the glass structure. []
Q14: What is the role of barium silicate in dentistry?
A14: Barium silicate, particularly when hybridized with hydroxyapatite, shows promise as a filler material in dental composites. It enhances mechanical properties, but its effect on abrasion resistance needs further investigation. []
Q15: How can barium silicate be used for insect trapping?
A15: Lead-excited barium silicate powders exhibit strong ultraviolet (UV) fluorescence. These powders are used in light sources designed for selectively attracting and trapping insects. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















